molecular formula C17H17N5OS B6424531 2-(methylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034290-50-9

2-(methylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No. B6424531
CAS RN: 2034290-50-9
M. Wt: 339.4 g/mol
InChI Key: LMRCCLJYDSUNNO-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity . These compounds are derivatives of pyrazinamide, a first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(pyrazin-2-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazin-2-yl group attached to a pyrazol-1-yl group via an ethyl linker, and a methylsulfanyl group attached to the benzamide moiety. The exact structure can be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, are not detailed in the available literature. These properties can be determined through various analytical techniques .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, and potential biological activity. This could involve more detailed studies on its mechanism of action, as well as evaluation of its safety and efficacy in relevant biological models .

properties

IUPAC Name

2-methylsulfanyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-24-16-5-3-2-4-13(16)17(23)20-9-11-22-10-6-14(21-22)15-12-18-7-8-19-15/h2-8,10,12H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRCCLJYDSUNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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